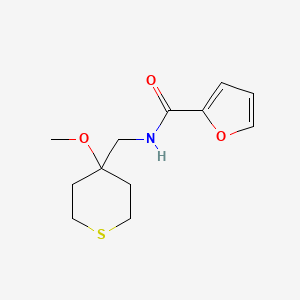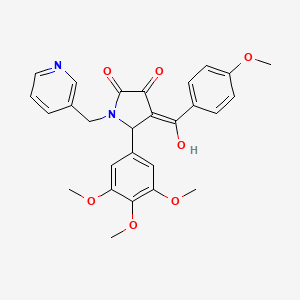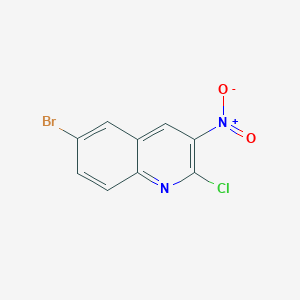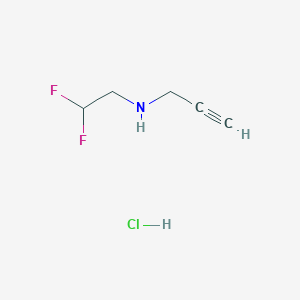![molecular formula C19H17N3OS B2866877 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-33-4](/img/structure/B2866877.png)
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound with a molecular formula of C21H19N3OS. It is commonly referred to as "compound X" in scientific literature. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
A significant application of compounds related to "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is in the synthesis of heterocyclic compounds. These substances serve as precursors or intermediates in the formation of complex molecules with potential biological activity. For instance, Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of these compounds in generating pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Anti-inflammatory Agents
Compounds structurally related to "this compound" have been investigated for their antimicrobial and anti-inflammatory properties. Kamal El-Dean et al. (2015) reported the synthesis of novel thieno[2,3-c]pyrazole compounds and demonstrated their significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as anti-fungal and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents (Kamal El-Dean, Zaki, & Abdulrazzaq, 2015).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for antiviral activity, particularly against the H5N1 influenza virus. Hebishy, Salama, and Elgemeie (2020) describe a method leading to compounds with notable antiviral activities, indicating the potential of these molecules in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Biological Evaluation and Spectral Characterization
Ahmed et al. (2018) conducted studies on thienopyrazole derivatives, including their synthesis, reactions, and spectral characterization. Such research underscores the importance of structural analysis in understanding the biological relevance of these compounds, which can lead to the discovery of novel drugs with improved pharmacological profiles (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Anticancer Evaluation
Further, the synthesis of N-substituted benzamides and their evaluation as anticancer agents has been an area of interest. Compounds derived from "this compound" have shown promise in preclinical studies, indicating potential utility in cancer therapy. Ravinaik et al. (2021) synthesized a series of benzamide derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in targeted cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Propiedades
IUPAC Name |
4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-24-12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQOGYPNNXPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2866800.png)
![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)



![N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)
